1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
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Overview
Description
1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
N-Alkylation: The indole core is then subjected to N-alkylation using alkyl halides to introduce the desired substituents.
Sulfonamide Formation:
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and development.
Properties
CAS No. |
134828-35-6 |
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Molecular Formula |
C22H30N4O3S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-diethyl-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C22H30N4O3S/c1-5-26(6-2)30(28,29)15-7-8-18-16(9-15)17(10-23-18)19-24-11-21(3)12-25(19)14-22(4,13-24)20(21)27/h7-10,19,23H,5-6,11-14H2,1-4H3 |
InChI Key |
CRXIZXZMTPARRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C3N4CC5(CN3CC(C4)(C5=O)C)C |
Origin of Product |
United States |
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